Pomalidomide-CO-PEG1-propargyl chemical structure and synthesis
Pomalidomide-CO-PEG1-propargyl chemical structure and synthesis
This technical guide details the structure, synthesis, and application of Pomalidomide-CO-PEG1-propargyl , a specialized E3 ligase ligand-linker conjugate used in the development of Proteolysis Targeting Chimeras (PROTACs).
Structure, Synthesis, and Chemical Application
Executive Summary & Chemical Identity
Pomalidomide-CO-PEG1-propargyl is a heterobifunctional building block designed for "Click Chemistry" (CuAAC). It consists of the Cereblon (CRBN) E3 ligase ligand (Pomalidomide) linked via an amide bond ("CO") to a short polyethylene glycol spacer (PEG1) terminating in a propargyl (alkyne) group.
This specific architecture serves a distinct purpose in PROTAC design:
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Amide Linkage (CO): Provides a rigid attachment point at the C4-amino position of Pomalidomide, altering the vector of the linker compared to alkyl (SNAr) derivatives.
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PEG1 Spacer: Increases solubility and provides a minimal distance to prevent steric clash between the E3 ligase and the Target Protein.
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Propargyl Handle: Enables rapid conjugation to Azide-functionalized target ligands.
Chemical Specifications
| Property | Detail |
| Common Name | Pomalidomide-CO-PEG1-propargyl |
| Chemical Name | N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)-2-(2-(prop-2-yn-1-yloxy)ethoxy)acetamide (Representative IUPAC) |
| Molecular Formula | C₂₀H₁₉N₃O₇ (Typical for PEG1-Amide variant) |
| Molecular Weight | ~413.38 g/mol |
| Solubility | DMSO (>50 mg/mL), DMF; Poor in water/alcohols |
| Storage | -20°C, Desiccated, Protect from light |
| Stability | Glutarimide ring is susceptible to hydrolysis in basic aqueous media (pH > 8).[1][2][3][4] |
Chemical Structure & Retrosynthetic Analysis
The molecule is constructed from two primary synthons: the Pomalidomide core and the Carboxyl-PEG-Alkyne linker.
Structural Diagram (DOT Visualization)
The following diagram illustrates the chemical connectivity and the retrosynthetic disconnection approach.
Caption: Retrosynthetic breakdown showing the amide coupling strategy between the Pomalidomide amine and the Linker carboxylic acid.
Comprehensive Synthesis Protocol
Disclaimer: This protocol involves hazardous chemicals. All procedures must be performed in a fume hood by trained personnel.
Method A: Direct Amide Coupling (Preferred)
This method utilizes standard peptide coupling reagents to acylate the C4-aniline of Pomalidomide. Note that the aniline is electronically deactivated and sterically hindered, requiring high-efficiency coupling agents like HATU or acid chlorides.
Reagents:
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Starting Material: Pomalidomide (1.0 eq)
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Linker Acid: 2-(2-(prop-2-yn-1-yloxy)ethoxy)acetic acid (1.2 eq)
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Coupling Agent: HATU (1.5 eq) [1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]
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Base: DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
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Solvent: Anhydrous DMF (Dimethylformamide)
Step-by-Step Methodology:
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Activation:
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In a flame-dried round-bottom flask, dissolve the Linker Acid (1.2 mmol) in anhydrous DMF (5 mL).
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Add HATU (1.5 mmol) and DIPEA (3.0 mmol).
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Stir at Room Temperature (RT) for 15 minutes to generate the active ester.
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Coupling:
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Add Pomalidomide (1.0 mmol) directly to the reaction mixture.
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Technical Note: Pomalidomide may not dissolve immediately. The reaction will proceed as it solubilizes.
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Heat the mixture to 50°C and stir for 12–18 hours under an inert atmosphere (N₂ or Ar).
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Monitoring: Check reaction progress via LC-MS (Target mass [M+H]+).
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Workup:
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Dilute the reaction mixture with Ethyl Acetate (50 mL).
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Wash effectively with:
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Water (2 x 20 mL)
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Saturated NaHCO₃ (1 x 20 mL) to remove unreacted acid.
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Brine (1 x 20 mL).
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purification:
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Purify the crude residue using Flash Column Chromatography.
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Stationary Phase: Silica Gel.
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Mobile Phase: Gradient of Dichloromethane (DCM) / Methanol (MeOH) [0% to 5% MeOH].
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Yield Expectation: 40–60%.
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Method B: Acid Chloride Route (Alternative)
If the HATU coupling is low-yielding due to the poor nucleophilicity of the Pomalidomide amine, convert the linker acid to an acid chloride.
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Reflux Linker Acid with Thionyl Chloride (SOCl₂) (5 eq) for 2 hours.
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Evaporate excess SOCl₂ to dryness.
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Dissolve the resulting Acid Chloride in anhydrous THF/DMF.
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Add Pomalidomide (1 eq) and Pyridine (3 eq).
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Reflux for 4–6 hours.
Application: Click Chemistry (CuAAC)
Once synthesized, Pomalidomide-CO-PEG1-propargyl is reacted with an Azide-tagged Target Ligand to form the final PROTAC.
Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition
System: CuSO₄ / Sodium Ascorbate (generated in situ Cu(I)).
| Component | Concentration/Amount | Role |
| Pomalidomide-Alkyne | 1.0 equivalent | E3 Ligase Handle |
| Ligand-Azide | 1.0 equivalent | Target Protein Handle |
| CuSO₄ · 5H₂O | 0.1 – 0.5 equivalent | Catalyst Precursor |
| Sodium Ascorbate | 0.5 – 1.0 equivalent | Reducing Agent (Cu(II) |
| THPTA | 0.5 equivalent | Ligand (Protects Cu(I) from oxidation/disproportionation) |
| Solvent | DMSO / t-BuOH / Water (2:1:1) | Universal Solvent System |
Workflow Diagram (DOT):
Caption: Workflow for conjugating the Pomalidomide building block to a target ligand via Click Chemistry.
Quality Control & Characterization Standards
To ensure scientific integrity, the synthesized compound must meet the following criteria before use in biological assays:
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¹H NMR (DMSO-d₆):
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Diagnostic peak for Alkyne CH : Triplet or broad singlet at
~3.4–3.6 ppm (depending on PEG proximity). -
Diagnostic peak for Amide NH : Singlet at
~10.0–10.5 ppm (indicating successful acylation of Pomalidomide). -
Diagnostic peak for Glutarimide NH : Broad singlet at
~11.1 ppm.
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LC-MS: Purity >95% is required to avoid competition from unreacted Pomalidomide (which would act as an antagonist rather than a degrader).
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Appearance: Typically a yellow to off-white solid.
References
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Nalawansha, D. A., & Crews, C. M. (2020). PROTACs: An Emerging Therapeutic Modality in Precision Medicine. Cell Chemical Biology. Retrieved from [Link]
